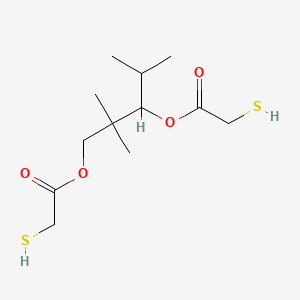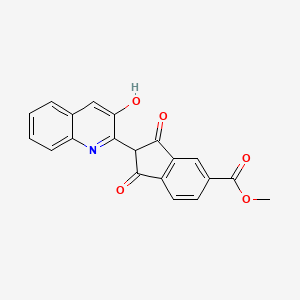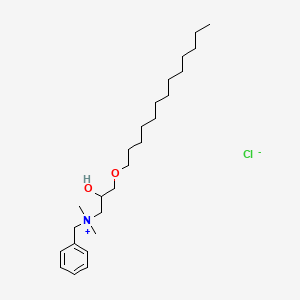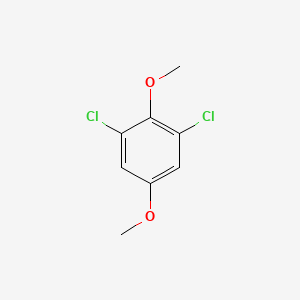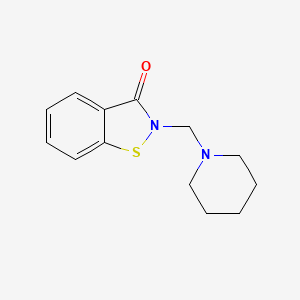
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate is a chemical compound with the molecular formula C26H61N2O10P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with tetradecyl phosphate under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions may produce various substituted ammonium compounds .
Applications De Recherche Scientifique
Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies, including cell culture and biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate include:
- Tris(2-hydroxyethyl)ammonium phosphate
- Tetradecyl phosphate
- Bis(2-hydroxyethyl)ammonium phosphate
Uniqueness
This compound is unique due to its specific combination of functional groups and properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
62763-70-6 |
|---|---|
Formule moléculaire |
C26H61N2O10P |
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
tetradecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C14H31O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H2,15,16,17);2*8-10H,1-6H2 |
Clé InChI |
NWLRZIJCJXANSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




